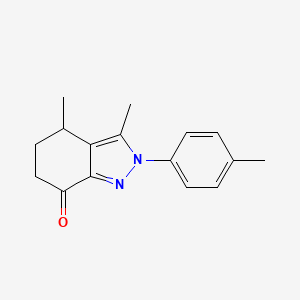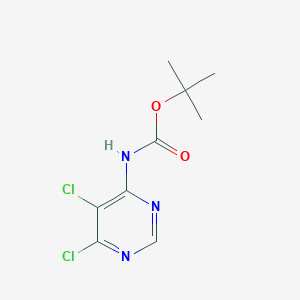
6,6-Difluorohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanal chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: Conversion to 6,6-Difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to 6,6-Difluorohexanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Difluorohexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 6,6-Difluorohexanal involves its interaction with various molecular targets. The fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity. In biological systems, this compound can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.
Comparaison Avec Des Composés Similaires
6,6-Difluorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,6-Difluorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1,1-Difluorohexane: Similar fluorination pattern but with a different carbon chain length.
Uniqueness: 6,6-Difluorohexanal is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C6H10F2O |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
6,6-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h5-6H,1-4H2 |
Clé InChI |
SLEVVTQQZLHFKX-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(F)F)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
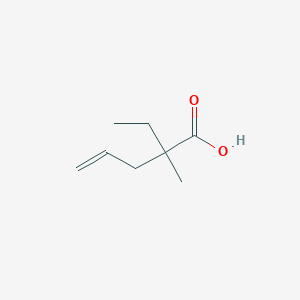
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)

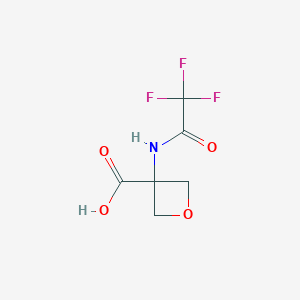
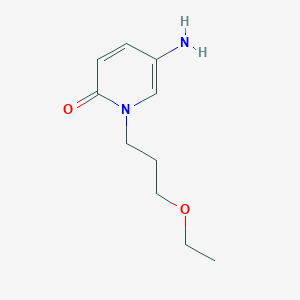
![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
